molecular formula C13H13N3O4S B11110017 5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11110017
M. Wt: 307.33 g/mol
InChI Key: IALJAVYFZGHJHM-UHFFFAOYSA-N
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Description

The compound 5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that combines a morpholine ring, a furan ring, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving morpholine and an appropriate furan derivative.

    Condensation Reaction: The furan derivative is then condensed with a thioxodihydropyrimidine precursor under basic conditions to form the final product.

The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxodihydropyrimidine core can be reduced to form dihydropyrimidines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the morpholine and furan rings.

Mechanism of Action

The mechanism of action of 5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with cellular targets such as enzymes and receptors. The morpholine ring can interact with protein active sites, while the furan and thioxodihydropyrimidine moieties can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a morpholine ring, a furan ring, and a thioxodihydropyrimidine core. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H13N3O4S/c17-11-9(12(18)15-13(21)14-11)7-8-1-2-10(20-8)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17,18,21)

InChI Key

IALJAVYFZGHJHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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